molecular formula C6H8BrIO B6218523 4-bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2751621-77-7

4-bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No.: B6218523
CAS No.: 2751621-77-7
M. Wt: 302.9
InChI Key:
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Description

4-bromo-1-(iodomethyl)-2-oxabicyclo[211]hexane is a bicyclic compound characterized by its unique structure, which includes a bromine and an iodine atom attached to a bicyclo[211]hexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane typically involves a [2+2] cycloaddition reaction. One efficient method involves the use of photochemistry to access new building blocks via [2+2] cycloaddition . This approach allows for the derivatization of the system with numerous transformations, opening the gate to sp3-rich new chemical space .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the halogen atoms under suitable conditions.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Mechanism of Action

The mechanism by which 4-bromo-1-(iodomethyl)-2-oxabicyclo[211]hexane exerts its effects depends on the specific applicationThe molecular targets and pathways involved would vary depending on the specific context in which the compound is used .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane involves the reaction of 1,3-dibromopropane with sodium iodide to form 1-bromo-3-iodopropane. This intermediate is then reacted with ethylene oxide to form 4-bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane.", "Starting Materials": [ "1,3-dibromopropane", "sodium iodide", "ethylene oxide" ], "Reaction": [ "Step 1: Dissolve 1,3-dibromopropane in dry acetone.", "Step 2: Add sodium iodide to the solution and stir for 30 minutes at room temperature.", "Step 3: Add ethylene oxide dropwise to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Extract the product with diethyl ether and wash with water.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 4-bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane as a colorless liquid." ] }

CAS No.

2751621-77-7

Molecular Formula

C6H8BrIO

Molecular Weight

302.9

Purity

95

Origin of Product

United States

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